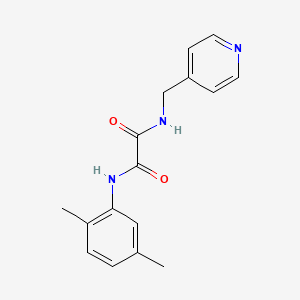
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine is a synthetic organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a 3,5-dimethylisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,5-Dimethylisoxazole: This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Sulfonylation: The 3,5-dimethylisoxazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Morpholine Ring Formation: The sulfonyl derivative is reacted with phenylmorpholine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research.
Biological Studies: The compound is used to investigate its effects on various biological pathways and molecular targets.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with a similar isoxazole moiety but different overall structure.
3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole: Another isoxazole derivative with different substituents.
Uniqueness
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-phenylmorpholine is unique due to its specific combination of a morpholine ring, phenyl group, and sulfonyl-substituted isoxazole moiety. This unique structure allows for distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-15(12(2)21-16-11)22(18,19)17-8-9-20-14(10-17)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHAODYMBGMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2368938.png)
![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)

